REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[OH:10].F[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].[F:21][C:22]1[CH:35]=[C:34]([F:36])[CH:33]=[C:32]([F:37])[C:23]=1[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH2:27].[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[O:10][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].[F:21][C:22]1[CH:35]=[C:34]([F:36])[CH:33]=[C:32]([F:37])[C:23]=1[O:24][C:25]1[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=1[NH:27][C:3]([NH:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1)=[O:10]
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Name
|
|
Quantity
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0.74 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)F)F)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
237 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(N)C=CC=C2)C(=CC(=C1)F)F
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Name
|
|
Quantity
|
100 mg
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Type
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reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(N)C=CC=C2)C(=CC(=C1)F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 85% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 219 mg | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |